molecular formula C8H9FO3S B13964514 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene CAS No. 1173006-36-4

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene

Cat. No.: B13964514
CAS No.: 1173006-36-4
M. Wt: 204.22 g/mol
InChI Key: ZAKDNOZGSMZEGC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO3S It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorobenzene derivative.

    Sulfonylation: The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride and a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) are employed.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Yields sulfide derivatives.

    Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. The methylsulfonyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: Similar structure but different substitution pattern.

    1-Fluoro-4-(methylsulfonyl)benzene: Lacks the methoxy group.

    4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of a methylsulfonyl group.

Uniqueness

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (fluoro and methylsulfonyl) and electron-donating (methoxy) groups allows for versatile chemical transformations and applications.

Properties

CAS No.

1173006-36-4

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,1-2H3

InChI Key

ZAKDNOZGSMZEGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)C

Origin of Product

United States

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